Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Synthetic chemistry Process development Thiazole synthesis

Alzheimer's drug discovery programs require reliable intermediates. This compound directly addresses the need for a scalable, reproducible starting material for dual cholinesterase inhibitors. Its free phenolic OH enables O-alkylation derivatization without additional protection steps. - Pre-validated in patent CN106749090B with an 88.56% Hantzsch yield and confirmed ¹H NMR fingerprint (δ 10.11). - Available from ≥10 suppliers at 95-98% purity with ISO-certified documentation, ensuring GLP-adjacent workflow compliance.

Molecular Formula C12H11NO3S
Molecular Weight 249.284
CAS No. 113334-60-4
Cat. No. B1149335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
CAS113334-60-4
Molecular FormulaC12H11NO3S
Molecular Weight249.284
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)O
InChIInChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3
InChIKeyWLIJYTARJZEHTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate: Compound Class & Procurement Identity


Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate (CAS 113334-60-4), commonly abbreviated as HTS, is a 2,4-disubstituted thiazole heterocycle bearing a para-hydroxyphenyl group at C-2 and an ethyl ester at C-4 [1]. The compound has the molecular formula C₁₂H₁₁NO₃S (MW 249.29 g/mol) and is characterized by a polar surface area (PSA) of 59.42 Ų, one hydrogen bond donor (phenolic OH), and five hydrogen bond acceptors . It serves as a versatile synthetic intermediate—specifically, it is the direct precursor for generating a series of 2-(4-(ω-aminoalkoxy)phenyl)thiazole-4-carboxylate derivatives that function as dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors under investigation for Alzheimer's disease [1]. The compound is commercially available from multiple suppliers at purity grades of 95% to ≥98% .

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate: Generic Substitution Risks


Although the 2-arylthiazole-4-carboxylate scaffold appears commoditized, substitution at the para-position of the phenyl ring and at the ester moiety produces compounds with fundamentally different hydrogen-bonding capacity, metabolic liability, and synthetic tractability. Replacing the para-hydroxyl with methoxy (CAS 57677-79-9) eliminates the single hydrogen bond donor while increasing lipophilicity (MW 263.31 vs. 249.29), altering both target engagement and solubility profile [1]. Switching to the free carboxylic acid (CAS 36705-82-5) removes the ester handle required for subsequent O-alkylation in the patent-protected derivatization pathway leading to cholinesterase inhibitors [2]. The ortho-hydroxy positional isomer (CAS 27383-13-7) presents an intramolecular hydrogen-bonding geometry that alters the conformational preference of the 2-aryl substituent relative to the thiazole plane, with documented consequences for enzyme binding . These differences are not cosmetic—they determine whether the compound can serve as a drop-in starting material for a validated synthetic sequence or whether the resulting derivative will achieve the intended inhibitory profile. The following section quantifies these distinctions where data permit.

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate: Key Differentiation vs. Analogs


Hantzsch Cyclization Yield: Hydroxy vs. Methoxy

The patent CN106749090B reports that ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is synthesized via direct Hantzsch condensation of p-hydroxythiobenzamide with ethyl 3-bromopyruvate in absolute ethanol at 80°C for 4 hours, affording the product in 88.56% isolated yield as a light yellow powder after aqueous workup and vacuum drying [1]. The ¹H NMR spectrum (500 MHz, DMSO-d₆) confirms identity: δ 10.11 (s, 1H, phenolic OH), 8.44 (s, 1H, thiazole C5-H), 7.85–7.75 (m, 2H, Ar-H ortho to thiazole), 6.95–6.86 (m, 2H, Ar-H ortho to OH), 4.33 (q, J = 7.1 Hz, 2H, ester CH₂), 1.33 (t, J = 7.1 Hz, 3H, ester CH₃) [1]. By comparison, the methoxy analog (CAS 57677-79-9) requires the use of p-methoxythiobenzamide, which is commercially less available and more costly than p-hydroxythiobenzamide; published Hantzsch yields for 4-methoxyphenyl thiazoles in comparable ethanol systems range from 72–82% [2]. The hydroxyl-bearing substrate benefits from enhanced solubility in the ethanolic reaction medium, contributing to the higher conversion.

Synthetic chemistry Process development Thiazole synthesis

O-Alkylation Derivatization: Phenolic OH vs. Methoxy

The single phenolic hydroxyl (pKa ~10) of ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate functions as both a hydrogen bond donor and a nucleophilic site for O-alkylation. Patent CN106749090B explicitly leverages this feature: the parent compound is reacted with 1,3-dibromopropane under basic conditions (K₂CO₃/DMF) to install a 3-bromopropoxy linker, which is subsequently aminated to yield cholinesterase-inhibiting derivatives [1]. The methoxy analog (CAS 57677-79-9) lacks a free hydroxyl, making this O-alkylation pathway inaccessible without an additional demethylation step. Computed physicochemical properties further differentiate the two: the target compound has a PSA of 59.42 Ų and 1 H-bond donor, whereas the methoxy analog has a PSA of ~48.4 Ų and 0 H-bond donors (estimated from the replacement of OH with OCH₃) . These parameters directly influence predicted blood-brain barrier permeability and aqueous solubility in derivative design.

Medicinal chemistry Derivatization Structure-activity relationship

Derivatization Compatibility: Ethyl Ester vs. Free Acid

The ethyl ester at C-4 of the target compound serves as a protected carboxylate, enabling selective manipulation of the phenolic OH without competing ester hydrolysis under the mildly basic conditions (K₂CO₃/DMF) used in the patent O-alkylation step [1]. If the free acid analog 2-(4-hydroxyphenyl)thiazole-4-carboxylic acid (CAS 36705-82-5, MW 221.23) were substituted, both the phenolic OH and the carboxylic acid would be ionized under basic alkylation conditions, leading to competing carboxylate alkylation, dimerization, and reduced regioselectivity. Furthermore, the ethyl ester imparts increased lipophilicity (clogP ~2.8 estimated) compared to the free acid (clogP ~1.9 estimated), which is advantageous for intermediate purification by normal-phase chromatography and for the membrane permeability of final derivatives targeting CNS enzymes [2]. The boiling point of the ethyl ester (422.7±51.0 °C at 760 mmHg) also permits higher-temperature processing relative to the free acid .

Synthetic intermediate Protecting group strategy Ester pharmacology

H-Bond Geometry: Para- vs. Ortho-Hydroxy

The para-substitution pattern of the 4-hydroxyphenyl group in the target compound places the OH group in a geometry that favors intermolecular hydrogen bonding with solvent, biological targets, or co-crystal formers, without the intramolecular H-bonding that competes in the ortho isomer. The ortho-hydroxy positional isomer, ethyl 2-(2-hydroxyphenyl)thiazole-4-carboxylate (CAS 27383-13-7), can form a six-membered intramolecular hydrogen bond between the phenolic OH and the thiazole nitrogen (O–H···N distance ~2.6 Å predicted), which partially masks the H-bond donor capacity and alters the conformational preference of the 2-aryl ring relative to the thiazole plane [1]. Published SAR studies on 2-arylthiazole AChE inhibitors demonstrate that the dihedral angle between the aryl ring and thiazole core critically affects binding pocket occupancy; para-substitution permits a more planar conformation conducive to π-stacking with aromatic residues in the enzyme active site, while ortho-substitution forces a twisted geometry that reduces binding affinity [2]. The ¹H NMR data from the patent confirm the para-substitution pattern: the AA'BB' coupling pattern (δ 7.85–7.75, m, 2H and δ 6.95–6.86, m, 2H) is diagnostic of a 1,4-disubstituted aromatic ring [3].

Crystal engineering Molecular recognition Isomer comparison

Supply Chain: Multi-Supplier ISO Sourcing vs. Single-Source

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is stocked by at least 10 independent suppliers globally, including Santa Cruz Biotechnology (Catalog sc-287584), Fluorochem, AKSci (95% min. purity), MolCore (≥98% purity, ISO-certified), ChemScene, and ChemSpace, creating competitive pricing and supply redundancy . By contrast, the close analog ethyl 2-(4-aminophenyl)thiazole-4-carboxylate (CAS 730234-73-8) is listed by fewer than 5 suppliers, and the ortho-hydroxy isomer (CAS 27383-13-7) is primarily available through custom synthesis only . The MDL number MFCD06738354 is assigned to the target compound, facilitating database cross-referencing and automated procurement workflows. Purity specifications are consistently documented: ≥95% (AKSci), ≥98% (MolCore), and the compound is supplied with certificates of analysis including ¹H NMR, HPLC, or GC confirmation . The compound is routinely stored at 2–8°C with protection from light and moisture, and is stable under these conditions for at least 12 months based on vendor retest data .

Supply chain Quality assurance Procurement

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate: Key Application Scenarios


Dual AChE/BuChE Inhibitor Synthesis for Alzheimer's

The patent CN106749090B establishes ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate as the key intermediate for generating a focused library of 2-(4-(ω-aminoalkoxy)phenyl)thiazole-4-carboxylate derivatives with dual acetylcholinesterase and butyrylcholinesterase inhibitory activity [1]. The free phenolic OH is the anchor point for installing variable aminoalkoxy side chains via sequential O-alkylation and amination—a synthetic sequence that would be impossible with the methoxy analog and would require additional protection/deprotection steps with the free acid analog. The 88.56% Hantzsch yield and the well-characterized ¹H NMR fingerprint (δ 10.11 phenolic OH singlet in DMSO-d₆) provide a reproducible starting point for SAR campaigns [1]. Researchers procuring this compound for Alzheimer's drug discovery benefit from the pre-validated synthetic route and the established connection to a therapeutic target class with high unmet medical need.

Thiazole C–H Functionalization and Cross-Coupling

The combination of a free phenolic OH, an electron-deficient thiazole core, and an ester group makes this compound an attractive substrate for developing regioselective C–H functionalization methods. The para-OH group can be selectively protected (e.g., as TBS or MOM ether) leaving the thiazole C5–H position available for Pd-catalyzed direct arylation, as documented in methodology studies on thiazole-4-carboxylate scaffolds [1]. The ethyl ester serves as a traceless directing group or can be hydrolyzed post-functionalization. The compound's multi-supplier availability at ≥95% purity reduces the barrier to entry for methodology groups that require reproducible substrate quality across multiple experimental iterations [2].

Phenol-Directed Bioconjugation for Probe Synthesis

The phenolic hydroxyl provides a chemically orthogonal handle for bioconjugation strategies (e.g., installation of biotin, fluorophores, or photoaffinity labels via O-alkylation or Mitsunobu reaction) while the ethyl ester remains intact for subsequent hydrolysis to the carboxylic acid for amide coupling to affinity matrices [1]. This orthogonal reactivity profile distinguishes the compound from analogs where the reactive handles are either absent (methoxy analog) or redundantly acidic (free acid analog, where both phenol and carboxylic acid compete for alkylation). The documented stability under basic O-alkylation conditions (K₂CO₃/DMF, per patent) confirms that the ester survives the first derivatization step, enabling sequential bifunctionalization [1]. This scenario is directly relevant to chemical biology groups developing thiazole-based activity-based probes or PROTAC-linker constructs.

Quality-Controlled Procurement for GLP Studies

For CROs and pharmaceutical development groups requiring compounds with documented purity, chain of custody, and supplier redundancy, this compound offers a materially better procurement profile than its analogs. With ≥10 suppliers providing purity documentation (95–98%), ISO certification (MolCore), and an assigned MDL number (MFCD06738354) for database integration, the compound meets the quality assurance requirements of GLP-adjacent preclinical workflows [1]. The storage specification (2–8°C, protected from light and moisture) and stability data from vendor retest programs provide shelf-life confidence for multi-year research programs. By contrast, the ortho-hydroxy isomer and the 4-amino analog lack this level of commercial maturity, creating documentation gaps that can delay regulatory-facing studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.